L-(-)-Ornithine

Plant Biochemistry Polyamine Metabolism Chiral Selectivity

L-(-)-Ornithine (CAS 25104-12-5) is the chirally pure L-enantiomer essential for urea cycle studies, polyamine biosynthesis, and serum-free cell culture media. Unlike racemic DL-mixtures or the D-form, only L-(-)-ornithine is recognized by arginase (E>100) and ornithine decarboxylase, ensuring reliable enzymatic conversion. Critical for putrescine bioproduction, drought-stress research, and CHO/HEK293 media supplementation. Specify enantiomeric purity in your procurement to avoid confounding results and failed bioprocess yields.

Molecular Formula C5H12N2O2
Molecular Weight 132.16 g/mol
CAS No. 25104-12-5
Cat. No. B7818445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-(-)-Ornithine
CAS25104-12-5
Molecular FormulaC5H12N2O2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N)CN
InChIInChI=1S/C5H12N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1
InChIKeyAHLPHDHHMVZTML-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityAppreciable
620 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





L-(-)-Ornithine (CAS 25104-12-5): Procurement-Grade Properties and Functional Role


L-(-)-Ornithine (CAS 25104-12-5), also known as (S)-2,5-diaminopentanoic acid, is a non-proteinogenic amino acid with a molecular formula of C5H12N2O2 and a molecular weight of 132.16 g/mol [1]. It is the L-enantiomer of ornithine, characterized by a central α-carbon bonded to a carboxyl group and a δ-amino group [2]. As a key intermediate in the urea cycle, L-ornithine is formed via the hydrolysis of L-arginine by the enzyme arginase and serves as a critical precursor for the biosynthesis of polyamines [3]. For procurement and scientific applications, L-(-)-ornithine is commercially available in various grades, including free base and hydrochloride salt forms, with specifications tailored for cell culture, analytical standards, and pharmaceutical use .

Why L-(-)-Ornithine Cannot Be Replaced by D-Ornithine or DL-Ornithine: Chiral Specificity in Biological Systems


The substitution of L-(-)-ornithine with its D-enantiomer or a racemic DL-mixture is not permissible in most biological and industrial contexts due to the strict stereospecificity of the enzymes that utilize ornithine as a substrate. Mammalian arginase, which hydrolyzes L-arginine to L-ornithine in the urea cycle, exhibits complete enantioselectivity (E-value > 100), meaning it only acts on the L-form [1]. Similarly, ornithine decarboxylase (ODC), the enzyme responsible for converting ornithine to putrescine (a precursor for polyamine synthesis), demonstrates a strong preference for L-ornithine over the D-enantiomer [2]. Even in non-mammalian systems, such as plant cell cultures, L- and D-ornithine trigger distinct and non-overlapping biosynthetic pathways, resulting in the differential accumulation of key metabolites like polyamines and alkaloids [3][4]. Therefore, the use of an incorrect enantiomer or racemic mixture would not only fail to yield the expected biological or chemical outcome but could also introduce confounding variables in research or inefficient conversion in industrial bioprocesses.

Quantitative Differentiation of L-(-)-Ornithine Against Key Comparators


L-(-)-Ornithine vs. D-Ornithine: Differential Regulation of Polyamine Biosynthesis in Tobacco Cells

In tobacco cell cultures, L-(-)-ornithine and D-ornithine exert markedly different regulatory effects on the biosynthesis of polyamines. Specifically, L-(-)-ornithine supplementation led to the abundant production of the diamine putrescine, whereas D-ornithine treatment resulted in the significant accumulation of the higher-order polyamines spermidine and spermine [1].

Plant Biochemistry Polyamine Metabolism Chiral Selectivity

L-(-)-Ornithine vs. D-Ornithine: Distinct Alleviation of Osmotic Stress in Plant Cells

A study on tobacco cells subjected to osmotic stress revealed a distinct, condition-dependent functional divergence between ornithine enantiomers. Under saline stress, both L- and D-ornithine were able to restore cell growth, though D-Orn was somewhat more effective [1]. However, under drought stress, a clear differential effect was observed: only L-(-)-ornithine demonstrated an alleviative effect on cell growth, while D-ornithine did not [1].

Plant Physiology Abiotic Stress Cell Culture

L-(-)-Ornithine vs. D-Ornithine: Differential Modulation of Essential Oil Biosynthesis in Sage

In Salvia officinalis (sage), the application of L-(-)-ornithine and D-ornithine differentially modulates the expression of key monoterpene synthase genes and essential oil (EO) composition. Under drought stress, D-ornithine enhanced the expression of borneol diphosphate synthase (BS) by 45.29% and sabinene synthase (SS) by 113.63% compared to control [1]. In contrast, L-ornithine's effect on these specific genes was not highlighted as a major finding, indicating a distinct regulatory profile.

Plant Secondary Metabolism Essential Oil Production Gene Expression

L-(-)-Ornithine vs. L-Lysine: Substrate Specificity in Ornithine Decarboxylase (ODC)-Driven Biocatalysis

Ornithine decarboxylase (ODC) is a key biocatalyst for producing putrescine, a C4 monomer for polyamide synthesis, from ornithine. However, native ODCs exhibit promiscuous activity towards the similar C6 amino acid L-lysine, yielding the unwanted byproduct cadaverine [1]. This reduces process efficiency and increases purification costs. Rational engineering of an ODC from Lactobacillus sp. yielded a mutant (A713L) with a 2-fold increase in substrate specificity for L-ornithine over L-lysine (kcat/KM = 61.5 s⁻¹ mM⁻¹ for L-ornithine) [1]. In a fed-batch reaction, this mutant produced 31.6 g/L putrescine from 51.5 g/L L-ornithine, while generating only 0.007 g/L cadaverine from 2.57 g/L L-lysine, a 4-fold decrease in cadaverine yield compared to the wild-type enzyme [1].

Biocatalysis Enzyme Engineering Polyamide Production

L-(-)-Ornithine vs. L-Arginine: Chiral Purity in Enzymatic Production via Arginase

L-(-)-Ornithine can be produced enzymatically from L-arginine using arginase. This process is highly enantioselective, enabling the resolution of racemic D,L-arginine into its constituent enantiomers. Calf liver arginase exhibits an enantiomeric ratio (E-value) greater than 100, meaning it is completely specific for the L-enantiomer and will not act on D-arginine [1]. The kinetic parameters for this enzyme with L-arginine are Vmax = 459 µmol/(min·mg) and Km = 25.5 mM, and it is competitively inhibited by the product L-ornithine (Ki = 480 mM) [1].

Industrial Biotechnology Biocatalysis Chiral Resolution

L-(-)-Ornithine Hydrochloride vs. Free Base: Solubility for Cell Culture and In Vitro Applications

For many biological applications, L-(-)-ornithine is supplied as the monohydrochloride salt to enhance solubility and handling. The free base form of L-ornithine has limited solubility in aqueous solutions. In contrast, L-ornithine monohydrochloride (CAS 3184-13-2) is highly soluble, with a reported solubility of 26 mg/mL (154.19 mM) in water at 25°C, and is freely soluble in water according to pharmacopoeia standards . This high solubility facilitates its use as a direct supplement in cell culture media like DMEM .

Cell Culture Formulation Solubility

Evidence-Based Applications for L-(-)-Ornithine (CAS 25104-12-5) in Research and Industry


Plant Abiotic Stress Research: Investigating Drought Tolerance Mechanisms

L-(-)-Ornithine is the enantiomer of choice for studying plant responses to drought stress. As demonstrated in tobacco cell cultures, only L-ornithine exhibited a protective effect on cell growth under drought conditions, making it an essential tool for dissecting the molecular pathways involved in drought tolerance [1]. The use of D-ornithine or a racemic mixture in such studies would confound results and lead to incorrect conclusions.

Industrial Biocatalysis: Feedstock for High-Purity Putrescine and Polyamide Production

In biotechnological processes aimed at producing the platform chemical putrescine, L-(-)-ornithine is the preferred substrate. Engineered ornithine decarboxylase (ODC) enzymes can achieve high conversion rates with excellent selectivity, as shown by a process yielding 31.6 g/L putrescine from 51.5 g/L L-ornithine with minimal byproduct formation [2]. The use of high-purity L-ornithine is critical to avoid the formation of cadaverine from L-lysine contamination, which would increase downstream purification costs.

Mammalian Cell Culture: Chemically Defined Media Supplement for Polyamine Synthesis

L-(-)-Ornithine, typically as the monohydrochloride salt for enhanced solubility (≥26 mg/mL in water ), is a standard supplement in serum-free and chemically defined media for mammalian cell lines such as CHO and HEK293. It serves as a direct precursor for polyamine biosynthesis, which is essential for cell proliferation and protein production [3]. Patents specifically claim the use of L-ornithine to improve viable cell density and reduce doubling time in these systems [3].

Enzymatic Synthesis: Starting Material for Chiral Resolution and Production of L-Ornithine

The high enantioselectivity of arginase for L-arginine (E-value > 100 [4]) provides a robust enzymatic route for the production of chirally pure L-(-)-ornithine. This method is advantageous for procuring L-ornithine of the highest optical purity, which is a strict requirement for pharmaceutical applications and as a standard in analytical chemistry. The process can also be used to resolve racemic D,L-arginine, yielding both valuable enantiomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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